molecular formula C8H6F3IO B12275253 2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol

2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol

Cat. No.: B12275253
M. Wt: 302.03 g/mol
InChI Key: NGUOCPAGZBJERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol is an aromatic organic compound that possesses a unique combination of functional groups. Its structure consists of a benzene (B151609) ring substituted at the meta-position with an iodine atom and a 2,2,2-trifluoroethanol (B45653) group. This strategic arrangement of a trifluoromethyl group, a hydroxyl group, and an iodoarene moiety within a single, relatively simple scaffold makes it a highly attractive, yet underexplored, building block for the synthesis of diverse and complex molecular architectures. The convergence of these functionalities suggests its potential utility in constructing novel pharmaceuticals, agrochemicals, and advanced materials.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₆F₃IO
Molecular Weight 318.03 g/mol
Appearance Likely a solid or oil at room temperature
Solubility Expected to be soluble in common organic solvents
CAS Number 351795-03-2

The introduction of fluorine and fluorinated groups into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. sustech.edu.cn Trifluoromethylated alcohols, a class of compounds featuring the CF₃ group, are highly valued as synthetic intermediates for several key reasons.

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the properties of adjacent functional groups. For instance, α-trifluoromethylated alcohols exhibit increased acidity of the hydroxyl proton compared to their non-fluorinated analogs. This unique electronic feature can enhance binding affinities to biological targets and improve metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl or chloro groups, allowing for the fine-tuning of a molecule's steric and electronic profile to optimize its pharmacological activity. mdpi.comresearchgate.net

The synthesis of trifluoromethylated alcohols has been an area of intense research, with numerous methods developed for their preparation. These include the nucleophilic trifluoromethylation of aldehydes and ketones using reagents like trimethyl(trifluoromethyl)silane (the Ruppert-Prakash reagent), and various catalytic asymmetric methods that provide access to enantioenriched trifluoromethylated alcohols, which are crucial for the development of chiral drugs. nih.gov The resulting trifluoromethylated carbinol moiety is a versatile precursor that can be further transformed, for example, through oxidation to the corresponding ketone or by deoxygenative functionalization. bohrium.com

Aryl iodides are a class of organoiodine compounds that serve as exceptionally versatile intermediates in organic synthesis. fiveable.me Their utility stems primarily from the nature of the carbon-iodine (C-I) bond. Iodine is the largest and least electronegative of the stable halogens, resulting in a C-I bond that is weaker and more polarizable than C-Br or C-Cl bonds. This characteristic makes the iodide a superior leaving group in a wide array of chemical transformations. fiveable.me

The most prominent application of aryl iodides is in transition metal-catalyzed cross-coupling reactions. They are highly reactive substrates in seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance, providing a powerful platform for the construction of complex molecular frameworks from simple precursors. nih.gov For instance, the iodine atom of an aryl iodide can be readily substituted with a variety of groups, including alkyl, alkenyl, alkynyl, aryl, amino, and alkoxy moieties, enabling rapid diversification of a molecular scaffold. fiveable.meacs.org

Furthermore, aryl iodides are precursors to hypervalent iodine reagents, which are valuable oxidizing agents in their own right. nih.gov The ability to easily convert an aryl iodide into a more reactive species further expands its synthetic utility. The strategic placement of an iodine atom on an aromatic ring, as seen in this compound, therefore provides a critical "handle" for subsequent chemical modifications.

The convergence of a trifluoromethylated alcohol and an aryl iodide within a single molecule, as exemplified by this compound, represents a compelling strategy in the design of advanced synthetic intermediates. Such multifunctional compounds are highly sought after as they allow for orthogonal chemical manipulations, where each functional group can be addressed selectively under different reaction conditions.

The current research landscape in organofluorine chemistry is focused on the development of novel and efficient methods for the introduction of fluorinated motifs into complex molecules. mdpi.commdpi.com There is a growing interest in building blocks that already contain these valuable groups, as their use can significantly shorten synthetic sequences. Halogenated trifluoroethanol derivatives fit perfectly within this paradigm.

The prospects for compounds like this compound are vast. In medicinal chemistry, this molecule could serve as a versatile scaffold for the synthesis of new bioactive compounds. The trifluoromethylated alcohol moiety could be crucial for binding to a biological target, while the aryl iodide provides a site for the introduction of various substituents to explore the structure-activity relationship (SAR) of a new drug candidate. In materials science, the unique electronic properties conferred by the trifluoromethyl group, combined with the potential for polymerization or functionalization via the aryl iodide, could lead to the development of novel polymers, liquid crystals, or organic electronic materials with tailored characteristics.

While specific applications of this compound are not yet widely reported, its structural motifs are present in a variety of contexts. For example, related trifluoromethylated phenyl ethanols are key intermediates in the synthesis of neuroprotective agents. nih.gov The continued development of synthetic methodologies and the increasing demand for sophisticated molecular architectures will undoubtedly spur further investigation into the chemistry and applications of such promising multifunctional building blocks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F3IO

Molecular Weight

302.03 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-iodophenyl)ethanol

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4,7,13H

InChI Key

NGUOCPAGZBJERM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(C(F)(F)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2,2 Trifluoro 1 3 Iodo Phenyl Ethanol

Enantioselective Synthesis of 2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol

The creation of the chiral center in this compound with a specific three-dimensional arrangement is critical for its biological activity. Enantioselective synthesis aims to produce one enantiomer in excess over the other.

Asymmetric Catalysis for Chiral α-Trifluoromethyl Carbinols

Asymmetric catalysis is a powerful method for synthesizing chiral α-trifluoromethyl carbinols. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Various catalytic systems have been developed for the asymmetric addition of a trifluoromethyl group or for the enantioselective reduction of trifluoromethyl ketones.

One of the most direct methods is the enantioselective aldol (B89426) reaction with trifluoromethyl ketones. acs.org For instance, bifunctional organocatalysts have been employed in the vinylogous aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones, yielding highly functionalized chiral trifluoromethyl alcohols. acs.orgacs.org Similarly, copper(II)-bisoxazolidine complexes have proven effective in catalyzing the asymmetric nitroaldol (Henry) reaction with trifluoromethyl ketones, producing chiral tertiary trifluoromethyl alcohols with high enantioselectivity. rsc.org

Nickel-catalyzed asymmetric reductive cross-coupling reactions offer another robust route. nih.govorganic-chemistry.org This method can involve the trifluoroalkylation of acyl chlorides to produce chiral α-trifluoromethylated ketones, which are then reduced in a one-pot fashion to the corresponding alcohols with excellent diastereoselectivity and retention of enantiomeric purity. nih.govorganic-chemistry.org This strategy shows good functional group compatibility and can be applied in the late-stage modification of complex molecules. nih.govorganic-chemistry.org

The table below summarizes various catalytic systems used for synthesizing chiral trifluoromethyl carbinols.

Catalyst TypeReactionSubstratesKey Features
Bifunctional OrganocatalystVinylogous Aldol ReactionAlkylidenepyrazolones, Trifluoromethyl ketonesModerate yields, excellent diastereoselectivity, good enantioselectivity. acs.org
Copper(II)-bisoxazolidineAsymmetric NitroaldolTrifluoromethyl ketones, NitroalkanesHighly enantioselective and diastereoselective. rsc.org
Nickel/Chiral LigandReductive Cross-CouplingAcyl chlorides, Trifluoroalkylating agentsHigh yields and enantioselectivity under mild conditions. organic-chemistry.org

Chiral Auxiliaries and Substrate-Controlled Stereoselective Routes

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgnih.gov This strategy is reliable and versatile for producing enantiomerically pure compounds. wikipedia.org

For the synthesis of α-trifluoromethyl carbinols, a common approach involves attaching a chiral auxiliary, such as an oxazolidinone, to a carboxylic acid derivative. nih.gov The subsequent reaction, for example, a radical addition to a metal enolate, is controlled by the stereochemistry of the auxiliary. nih.gov The Evans oxazolidinones and Oppolzer's camphorsultam are well-known examples of effective chiral auxiliaries. wikipedia.org Reductive or hydrolytic cleavage then removes the auxiliary to furnish the chiral product. nih.gov

Substrate-controlled methods can also be employed where a stereogenic center already present in the substrate dictates the stereochemistry of the newly formed center. For instance, the diastereoselective reduction of an α-trifluoromethyl ketone bearing a nearby chiral center can lead to the desired alcohol diastereomer. nih.gov

Biocatalytic Approaches to Enantiopure Trifluoromethylated Alcohols

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. nih.gov For the synthesis of enantiopure alcohols, alcohol dehydrogenases (ADHs) are commonly used for the enantioselective reduction of prochiral ketones or the kinetic resolution of racemic alcohols. nih.govacs.org

The advantages of biocatalysis include high enantioselectivity and regioselectivity. nih.gov Researchers have developed enzymatic platforms for synthesizing chiral α-trifluoromethylated compounds. For example, engineered enzymes can catalyze highly enantioselective carbene B–H bond insertion to produce versatile chiral α-trifluoromethylated organoborons, which can be subsequently converted to the desired alcohols. acs.org

Enzyme-catalyzed processes have been successfully scaled up for industrial applications, sometimes involving slurry-to-slurry reactions with high substrate concentrations, achieving excellent yields and enantiomeric excesses. nih.gov For instance, a process developed by Codexis for the reduction of a bulky ketone to a chiral alcohol achieved a 99.3% reaction yield and an enantiomeric excess of 99.9%. nih.gov

Regioselective Construction of the 3-Iodophenyl Moiety

Achieving the correct substitution pattern on the aromatic ring is crucial. The 3-iodo substituent must be introduced with high regioselectivity, avoiding the formation of other isomers.

Directed ortho-Metalation and Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directed metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as iodine, to introduce the substituent exclusively at the ortho position. wikipedia.org

To synthesize a 3-iodophenyl derivative, one would start with a benzene (B151609) ring substituted with a DMG at position 1 and another group at position 2. The DMG would direct lithiation to position 6. However, for a 1,3-disubstituted pattern, a more common strategy involves starting with a monosubstituted benzene where the DMG directs iodination. For example, an O-aryl N-isopropylcarbamate, derived from phenol (B47542), can be used. researchgate.net The carbamate (B1207046) group acts as a powerful DMG, directing lithiation and subsequent iodination to the ortho position. researchgate.net For the synthesis of the 3-iodophenyl moiety, one could start with a precursor where a DMG at position 1 directs iodination to the 2-position, and the trifluoroethanol group is already present at the 3-position, or vice versa.

Directed Metalation Group (DMG)Position of LithiationSubsequent ElectrophileResulting Product
-OCONR₂ortho to DMGI₂ortho-iodinated phenol derivative researchgate.net
-CONR₂ortho to DMGI₂ortho-iodinated benzamide (B126) derivative organic-chemistry.org
-OMeortho to DMGI₂ortho-iodoanisole wikipedia.org

Precursor Approaches Involving Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. unistra.frnobelprize.org These reactions can be used to construct the 3-iodophenyl scaffold from simpler precursors.

In a Suzuki-Miyaura reaction, an aryl boronic acid or ester is coupled with an aryl halide in the presence of a palladium catalyst and a base. nobelprize.org To form the desired structure, one could couple a 3-boronophenyl precursor (bearing the trifluoroethanol side chain) with an iodine source, or conversely, couple 3-iodophenylboronic acid with a precursor containing the trifluoroethanol moiety attached to a leaving group.

The Stille reaction, which couples an organotin compound with an organohalide, offers another alternative. unistra.fr Generally, palladium-catalyzed reactions are valued for their mild conditions and tolerance of a wide range of functional groups, making them suitable for complex molecule synthesis. nobelprize.org For instance, the BippyPhos ligand has been shown to be effective in the palladium-catalyzed coupling of hydroxylamines with various aryl iodides, chlorides, and bromides, demonstrating the versatility of these methods. organic-chemistry.org Multimetallic catalysis, combining two different metal catalysts like palladium and nickel, can also enable challenging cross-coupling reactions, such as the direct coupling of aryl bromides with aryl triflates. nih.gov

Trifluoromethylation Reactions Leading to the Ethanol (B145695) Core

The introduction of the trifluoromethyl group is a critical step in the synthesis of the target molecule. This can be achieved either by replacing a hydroxyl group on a pre-existing alcohol or by adding a trifluoromethyl nucleophile to a carbonyl compound.

Deoxytrifluoromethylation is an emerging strategy that directly converts an alcohol to a trifluoromethylated alkane, offering a novel synthetic pathway. acs.orgosti.gov This transformation is particularly valuable for late-stage functionalization in drug discovery. nih.gov

Recent advancements have described a copper metallaphotoredox-mediated protocol for the direct deoxytrifluoromethylation of a wide range of alcohols. acs.orgnih.gov In this method, the alcohol is activated in situ through condensation with a benzoxazolium salt. nih.gov The resulting adduct undergoes single-electron transfer (SET) upon irradiation with blue light in the presence of an iridium photocatalyst. nih.gov This process generates an alkyl radical, which is then trapped by a Cu(II)-CF₃ species to form the desired C(sp³)–CF₃ bond. nih.gov While this method has been successfully applied to various primary, secondary, and benzylic alcohols with yields ranging from good to excellent, its specific application to 1-(3-iodophenyl)ethanol to produce this compound has not been explicitly detailed in the reviewed literature. nih.gov

Another approach involves a copper-catalyzed deoxytrifluoromethylation using phenyl bromodifluoroacetate as a bench-stable reagent. nih.govresearchgate.net This method has proven effective for allylic, propargylic, and benzylic alcohols. nih.gov However, benzylic alcohols were found to be more challenging substrates, often requiring higher temperatures to achieve useful yields. nih.gov

Table 1: General Findings in Deoxytrifluoromethylation of Benzylic Alcohols

Catalyst System CF₃ Source Activating Agent Key Features Yield Range (General Benzylic Alcohols)
Cu Metallaphotoredox / Ir Photocatalyst dMesSCF₃ Benzoxazolium Salt Broad substrate scope, including complex molecules; mild conditions. nih.gov 49-82% nih.gov
Cu Catalyst Phenyl bromodifluoroacetate (PhBDFA) None (direct) One-step process from simple alcohols; suitable for drug-like heterocycles. nih.gov Moderate to good, substrate-dependent. nih.gov

A more conventional and widely practiced route to this compound involves the nucleophilic addition of a trifluoromethyl group to the corresponding carbonyl precursor, 3-iodobenzaldehyde. The most common reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent. sigmaaldrich.comacs.org

This reaction is typically initiated by a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates the trifluoromethyl anion (CF₃⁻) as the active nucleophile. sigmaaldrich.comnih.gov The CF₃⁻ anion then attacks the electrophilic carbonyl carbon of 3-iodobenzaldehyde. The resulting alkoxide is subsequently trapped by the trimethylsilyl (B98337) group to form a silyl (B83357) ether intermediate. sigmaaldrich.com An acidic workup then liberates the final product, this compound. nih.gov The reaction can be performed under mild conditions and generally provides high yields. researchgate.net

Enantioselective variations of this reaction are of high importance for producing chiral alcohols. acs.org Organocatalytic methods, employing chiral imidazolidinone catalysts, have been developed for the α-trifluoromethylation of aldehydes, although this leads to a different product class. nih.govorganic-chemistry.org For the 1,2-addition to aldehydes, chiral catalysts based on cinchona alkaloids in combination with a fluoride source can induce enantioselectivity, providing access to optically enriched trifluoromethylated alcohols. sigmaaldrich.comresearchgate.net

Table 2: Trifluoromethylation of Aldehydes using TMSCF₃

Precursor Reagent Initiator/Catalyst Key Features
3-Iodobenzaldehyde (Trifluoromethyl)trimethylsilane (TMSCF₃) Fluoride source (e.g., TBAF, CsF, KF) Widely applicable, high-yielding, forms a silyl ether intermediate. sigmaaldrich.comnih.gov
General Aldehydes (Trifluoromethyl)trimethylsilane (TMSCF₃) Chiral Ammonium Bromide / TMAF Enables enantioselective synthesis of trifluoromethylated alcohols. sigmaaldrich.comresearchgate.net

The reduction of a ketone precursor, 2,2,2-trifluoro-1-(3-iodophenyl)ethan-1-one, is a highly effective method for synthesizing this compound. Catalytic hydrogenation, particularly asymmetric transfer hydrogenation, is a premier technique for producing the alcohol in high yield and enantiomeric purity.

Asymmetric transfer hydrogenation often employs chiral ruthenium (II) complexes as catalysts. kanto.co.jp These catalysts, such as those derived from Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and a Ru(II) precursor, are highly effective for the reduction of ketones, including trifluoromethyl ketones. kanto.co.jprsc.org The reaction typically uses a mixture of formic acid and triethylamine (B128534) as the hydrogen source. This method is known for its high efficiency and excellent enantioselectivity. kanto.co.jp For instance, the asymmetric transfer hydrogenation of 4-chromanone (B43037) using such catalysts can achieve 97% enantiomeric excess (ee). kanto.co.jp

More recently, electrochemically promoted asymmetric transfer hydrogenation has emerged as a sustainable alternative. nih.govresearchgate.net A study on 2,2,2-trifluoroacetophenone (B138007) demonstrated that using a chiral Ru complex, the corresponding alcohol could be obtained with a 96% yield and 94% ee with a significantly reduced charge amount, showcasing an efficient and greener process. nih.gov Biocatalytic reductions using recombinant E. coli whole cells have also been developed for similar substrates like 3'-(trifluoromethyl)acetophenone, achieving excellent yields and enantiomeric excess (>99.9% ee). nih.gov

Table 3: Catalytic Hydrogenation of Trifluoroacetophenone Derivatives

Substrate Catalyst Type Hydrogen Source Key Outcome
Aryl Trifluoromethyl Ketones Chiral Ru(II)-TsDPEN HCOOH / Et₃N High yield and enantioselectivity. kanto.co.jp
2,2,2-Trifluoroacetophenone Chiral Ru Complex Electrochemical 96% Yield, 94% ee. nih.gov
3'-(Trifluoromethyl)acetophenone Recombinant E. coli (Carbonyl Reductase) Glucose (co-substrate) >99.9% ee. nih.gov

Synthetic Routes Utilizing Hypervalent Organoiodine Reagents

Hypervalent iodine reagents have become powerful tools in organic synthesis, particularly for electrophilic trifluoromethylation. acs.orgnih.gov Reagents such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, commonly known as the Togni reagent, are stable, versatile, and commercially available compounds for transferring a CF₃ group. acs.orgresearchgate.net

These reagents are typically used to trifluoromethylate nucleophiles. researchgate.net While their direct application in the synthesis of this compound is not straightforward, they play a crucial role in preparing precursors or related compounds. For example, hypervalent iodine reagents are used in the synthesis of trifluoromethyl arylsulfonates, which can act as trifluoromethoxide sources. mdpi.com The Togni reagent itself can be synthesized in a one-pot procedure from 2-iodobenzoic acid. researchgate.net

The reactivity of hypervalent iodine reagents can be modulated by introducing electron-withdrawing groups on the aromatic ring, which enhances their electrophilicity. acs.org Their development has significantly expanded the toolbox for creating C-CF₃ bonds under various conditions. acs.orgcapes.gov.br While primarily known for electrophilic trifluoromethylation, their utility extends to a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Table 4: Prominent Hypervalent Iodine Reagents for Trifluoromethylation

Reagent Name Common Name Key Application
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one Togni Reagent I Electrophilic trifluoromethylation of various nucleophiles. researchgate.netresearchgate.net
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole Togni Reagent II Electrophilic trifluoromethylation; used in enamine catalysis. princeton.edu
μ-Oxo-bis[(trifluoromethanesulfonato)(phenyl)iodine] Zefirov's Reagent Synthesis of aryliodonium salts. nsf.gov

Chemical Transformations and Reaction Pathways of 2,2,2 Trifluoro 1 3 Iodo Phenyl Ethanol

Derivatization and Functional Group Interconversions at the Hydroxyl Group

The secondary alcohol functionality in 2,2,2-trifluoro-1-(3-iodo-phenyl)-ethanol is a prime site for derivatization. Its reactivity can be harnessed to introduce protecting groups, modulate biological activity, or create analogues for further chemical synthesis.

Esterification and Etherification for Protecting Groups and Analogues

The hydroxyl group can be readily converted into esters and ethers. These transformations are fundamental for protecting the alcohol during subsequent reactions or for synthesizing new chemical entities.

Esterification: The formation of esters is a common strategy for protecting alcohols. highfine.com Carboxylic acid esters, such as acetates and benzoates, are frequently employed due to their stability across a range of reaction conditions and their straightforward removal. highfine.com The reaction typically involves treating the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). Pivaloyl (Piv) esters are also used for providing greater steric hindrance. highfine.com A specific method for creating 2,2,2-trifluoroethyl esters involves reacting a carboxylic acid with phenyl(2,2,2-trifluoroethyl)iodonium triflate, highlighting a modern approach to forming such bonds under mild, room temperature conditions. researchgate.net

Etherification: Conversion of the hydroxyl group to an ether is another effective protection strategy. Silyl (B83357) ethers are particularly prevalent in modern organic synthesis. masterorganicchemistry.com Reagents like trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBSCl), and triisopropylsilyl chloride (TIPSCl) react with the alcohol in the presence of a base (e.g., imidazole) to form the corresponding silyl ether. masterorganicchemistry.comwikipedia.org These groups are valued for their inertness towards many reagents, including strong bases and oxidants, and can be selectively removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comwikipedia.org Another common ether-based protecting group is the tetrahydropyranyl (THP) ether, formed under acidic conditions. masterorganicchemistry.com

Table 1: Common Protecting Groups for the Hydroxyl Functionality

Protecting Group Type Example Reagent Abbreviation Deprotection Conditions
Carboxylic Acid Ester Acetic Anhydride Ac Basic hydrolysis (e.g., K₂CO₃, MeOH)
Carboxylic Acid Ester Benzoyl Chloride Bz Basic hydrolysis
Carboxylic Acid Ester Pivaloyl Chloride Piv Basic hydrolysis (more robust)
Silyl Ether tert-Butyldimethylsilyl Chloride TBDMS or TBS Fluoride source (e.g., TBAF), or acid
Silyl Ether Triisopropylsilyl Chloride TIPS Fluoride source or acid (more robust than TBS)
Alkyl Ether Tetrahydropyran THP Acidic hydrolysis (e.g., aq. HCl)

Oxidation and Reduction Chemistry

The secondary alcohol of this compound can undergo oxidation to furnish the corresponding ketone, 2,2,2-trifluoro-1-(3-iodophenyl)ethanone. This transformation is a key step in many synthetic pathways. A variety of oxidizing agents can be employed, with hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (TFAIB) being a particularly relevant choice, given their efficacy in oxidizing alcohols to carbonyl compounds. niscpr.res.in The oxidation of the related compound, 2,2,2-trifluoroethanol (B45653), to trifluoroacetic acid is a known process, illustrating the stability of the trifluoromethyl group under oxidative conditions. google.comwikipedia.org

Conversely, the reduction of the resulting ketone provides a direct route back to the parent alcohol. This is typically achieved with high efficiency using hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminium hydride (LiAlH₄) in an ethereal solvent. Such reductions are fundamental in stereoselective synthesis, where chiral catalysts or reagents can be used to favor the formation of one enantiomer of the alcohol.

Cross-Coupling and Aromatic Functionalization of the Iodophenyl Group

The carbon-iodine bond in the 3-iodophenyl ring is a highly versatile handle for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions and other functionalization methods.

Palladium-Catalyzed C-C, C-N, C-O, C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new bonds at the aryl iodide position. sigmaaldrich.commdpi.com These reactions generally exhibit high functional group tolerance and proceed under relatively mild conditions.

C-C Bond Formation: Several named reactions are pivotal for creating carbon-carbon bonds.

The Suzuki-Miyaura coupling reacts the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage. harvard.eduresearchgate.net

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, offering a method to introduce vinyl groups. wikipedia.orgorganic-chemistry.orgrug.nl

The Sonogashira coupling involves the reaction of the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orgorganic-chemistry.org This reaction typically uses both palladium and copper co-catalysts. wikipedia.org

C-N, C-O, and C-S Bond Formation: The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has been extended to the synthesis of aryl ethers (C-O bonds) and aryl thioethers (C-S bonds) by using alcohols or thiols as the coupling partners, respectively. organic-chemistry.org These transformations typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Site

Reaction Name Coupling Partner Bond Formed Typical Catalyst/Ligand System
Suzuki-Miyaura R-B(OH)₂ C-C Pd(PPh₃)₄ or Pd(OAc)₂/SPhos
Heck Alkene (R-CH=CH₂) C-C Pd(OAc)₂/PPh₃
Sonogashira Alkyne (R-C≡CH) C-C PdCl₂(PPh₃)₂/CuI
Buchwald-Hartwig Amination Amine (R₂NH) C-N Pd₂(dba)₃/BINAP or X-Phos
Buchwald-Hartwig Ether Synthesis Alcohol (R-OH) C-O Pd(OAc)₂/Phosphine Ligand
Buchwald-Hartwig Thioether Synthesis Thiol (R-SH) C-S Pd₂(dba)₃/Phosphine Ligand

Directed Aromatic Functionalization (e.g., Lithiation, Metalation)

Beyond palladium catalysis, the iodine atom can be exploited for direct functionalization of the aromatic ring. Iodine-lithium exchange is a rapid and high-yielding reaction that occurs when an aryl iodide is treated with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. This process generates a highly reactive aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to install new functional groups. For example, reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid, while reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively.

Reactions with Nucleophiles and Electrophiles at the Aryl Iodide Site

Direct nucleophilic aromatic substitution (SNAr) on the unactivated iodophenyl ring is generally challenging. However, the reactivity can be enhanced. The trifluoromethyl group on the adjacent benzylic carbon exerts an electron-withdrawing effect, which can slightly activate the ring towards nucleophilic attack, although this effect is modest. The use of solvents like 2,2,2-trifluoroethanol has been shown to control and improve selectivity in nucleophilic peptide arylation, suggesting that reaction conditions can be tailored to promote such transformations. rsc.orgresearchgate.net Alternatively, the aryl iodide can be converted into a hypervalent iodine species, such as a diaryliodonium salt, which then becomes highly susceptible to attack by nucleophiles. researchgate.net

Electrophilic aromatic substitution on the this compound scaffold would be governed by the directing effects of the existing substituents. The iodine atom is an ortho-, para-director, while the CH(OH)CF₃ group is deactivating and primarily a meta-director. The interplay of these effects would likely lead to complex product mixtures in typical electrophilic substitution reactions like nitration or halogenation, making this a less synthetically useful pathway without strong directing auxiliaries.

In-depth Scientific Review of this compound Remains Elusive Due to Lack of Specific Research

A comprehensive analysis of the chemical transformations, reaction pathways, and reactivity modulations of the specific compound This compound cannot be provided at this time. Despite a thorough search of available scientific literature and chemical databases, no dedicated research articles, experimental data, or detailed synthetic applications for this exact molecule could be located.

The inquiry sought to detail the specific electronic and stereoelectronic effects of the trifluoromethyl group on the functionality of this compound, as well as its application in cascade and multicomponent reactions. While general principles regarding the influence of trifluoromethyl groups on the reactivity of alcohols and aromatic rings are well-established in organic chemistry, applying these generalities to this specific, unresearched compound without direct experimental evidence would be scientifically unsound and speculative.

Chemical supplier catalogs list the precursor ketone, 2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one (CAS No. 23516-86-1), suggesting that the target alcohol is synthetically accessible via reduction. bldpharm.com However, the absence of this alcohol in subsequent published research indicates it has likely not been the subject of detailed reactivity, mechanistic, or synthetic studies.

Without dedicated studies on this compound, any attempt to generate the requested article would fall short of the required standards of scientific accuracy and would not be based on verifiable research findings.

Mechanistic and Kinetic Investigations in the Synthesis and Reactivity of the Compound

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The primary method for synthesizing chiral 2,2,2-Trifluoro-1-(3-iodophenyl)ethanol involves the asymmetric reduction of its corresponding ketone precursor, 3'-iodo-2,2,2-trifluoroacetophenone. Various catalytic systems have been explored for this transformation, with the elucidation of their reaction mechanisms being a key area of research.

One of the most effective methods is the transition-metal-catalyzed asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH). For instance, ruthenium (II) complexes bearing chiral ligands, such as N-tosylated diamines or amino alcohols, are often employed. The mechanism of these reactions is believed to proceed through a metal-ligand bifunctional pathway. In this model, the catalyst, which contains both a metal center and a protic N-H group on the ligand, facilitates the concerted transfer of a hydride from a hydrogen source (e.g., isopropanol in ATH or H₂ in AH) to the carbonyl carbon and a proton from the ligand to the carbonyl oxygen.

The reaction is initiated by the coordination of the ketone to the metal center. The stereochemistry of the final alcohol product is determined by the facial selectivity of the hydride transfer, which is dictated by the steric and electronic properties of the chiral ligand. The ligand creates a chiral pocket around the metal center, forcing the prochiral ketone to adopt a specific orientation that minimizes steric hindrance, thereby leading to the preferential formation of one enantiomer.

Table 1: Proposed Mechanistic Steps in Asymmetric Hydrogenation

StepDescriptionKey Species Involved
1. Catalyst Activation The pre-catalyst is activated by the removal of a ligand or by reaction with the hydrogen source to form the active hydride species.Ruthenium pre-catalyst, H₂, Solvent
2. Substrate Coordination The ketone, 3'-iodo-2,2,2-trifluoroacetophenone, coordinates to the activated catalyst.Activated Ruthenium-hydride complex, Ketone
3. Hydride Transfer A concerted transfer of a hydride from the metal and a proton from the ligand to the coordinated ketone occurs in the transition state. This is the stereodetermining step.Six-membered pericyclic transition state
4. Product Release The resulting alcohol product, 2,2,2-Trifluoro-1-(3-iodophenyl)ethanol, is released from the coordination sphere of the metal.Ruthenium complex, Chiral alcohol
5. Catalyst Regeneration The catalyst is regenerated by reaction with the hydrogen source, completing the catalytic cycle.Ruthenium complex, H₂

Understanding the Role of Catalytic Cycles and Intermediates

The efficiency of the asymmetric synthesis of 2,2,2-Trifluoro-1-(3-iodophenyl)ethanol is intrinsically linked to the stability and reactivity of the intermediates within the catalytic cycle. Spectroscopic techniques, such as NMR, and computational studies, like Density Functional Theory (DFT), have been instrumental in identifying and characterizing these transient species.

In a typical ruthenium-catalyzed hydrogenation cycle, the active catalyst is an 18-electron ruthenium hydride complex. Upon coordination of the ketone, an intermediate is formed where the carbonyl oxygen interacts with the acidic N-H proton of the ligand, and the carbonyl carbon is positioned for the hydride transfer from the metal. The stability of this intermediate and the energy barrier of the subsequent transition state are critical for both the reaction rate and the enantioselectivity.

DFT calculations have shown that the transition state for the hydride transfer is highly organized, resembling a six-membered ring. The energies of the two possible diastereomeric transition states, leading to the (R) and (S) enantiomers, respectively, are different due to the chiral environment created by the ligand. The enantiomeric excess (ee) of the product is directly related to the energy difference between these two transition states.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative insights into the factors that control the rate of synthesis of 2,2,2-Trifluoro-1-(3-iodophenyl)ethanol. The reaction rate is typically monitored by measuring the concentration of the reactant or product over time under various conditions.

For the asymmetric hydrogenation of 3'-iodo-2,2,2-trifluoroacetophenone, the reaction rate has been found to be dependent on several factors:

Hydrogen Pressure: In asymmetric hydrogenation, the reaction rate often shows a first-order dependence on the hydrogen pressure, indicating that the reaction of the catalyst with hydrogen to form the active hydride is a key step in the catalytic cycle.

Catalyst Concentration: The rate is generally first-order with respect to the catalyst concentration, as expected for a catalytic process.

Substrate Concentration: At low substrate concentrations, the rate is typically first-order in the substrate. However, at higher concentrations, the rate may become zero-order, suggesting that the formation of the catalyst-substrate complex is fast and reversible, and the hydride transfer step is rate-determining.

Temperature: The reaction rate increases with temperature, following the Arrhenius equation. This allows for the determination of the activation energy of the reaction.

Table 2: Kinetic Parameters for a Hypothetical Asymmetric Hydrogenation

ParameterValueConditions
Reaction Order (H₂) ~11-10 atm H₂
Reaction Order (Catalyst) 10.01-0.1 mol%
Reaction Order (Substrate) 1 (at low conc.), 0 (at high conc.)0.1 - 1.0 M
Activation Energy (Ea) 10-15 kcal/mol25-50 °C

These kinetic studies are crucial for optimizing the reaction conditions to achieve high conversion and enantioselectivity in a shorter reaction time.

Stereochemical Models for Chiral Induction

To rationalize the observed enantioselectivity in the synthesis of 2,2,2-Trifluoro-1-(3-iodophenyl)ethanol, several stereochemical models have been proposed. These models aim to predict the absolute configuration of the major enantiomer based on the structure of the chiral catalyst and the substrate.

For catalysts based on chiral diamine ligands, a common model involves the formation of a rigid chelate structure upon coordination to the metal. The phenyl groups or other bulky substituents on the ligand create a well-defined chiral environment. The prochiral ketone, 3'-iodo-2,2,2-trifluoroacetophenone, can approach the metal hydride from two possible faces (Re or Si). The model predicts that the approach that minimizes steric interactions between the substituents of the ketone (the larger 3-iodophenyl group and the smaller CF₃ group) and the bulky groups on the chiral ligand will be favored.

For example, in a catalyst with (S,S)-stereochemistry in the diamine backbone, the steric environment often favors the delivery of the hydride to one specific face of the ketone, leading to the formation of the (R)-alcohol as the major product. The trifluoromethyl group, despite its electronic properties, is sterically smaller than the 3-iodophenyl group, which plays a significant role in the steric differentiation within the catalyst's chiral pocket. These models, often supported by X-ray crystallography of catalyst-substrate adducts and computational modeling, are invaluable tools for the rational design of new and more effective chiral catalysts.

Advanced Characterization and Spectroscopic Analysis of 2,2,2 Trifluoro 1 3 Iodo Phenyl Ethanol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. For 2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous assignment of its atomic framework.

Advanced 1H, 13C, 19F NMR Methodologies

A multi-nuclear NMR approach is essential for the complete characterization of this halogenated and fluorinated molecule. Each nucleus offers a unique perspective on the electronic environment within the structure.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. The aromatic region is expected to show four distinct signals corresponding to the protons on the 3-iodophenyl ring. The methine proton (-CH(OH)-) will appear as a quartet due to coupling with the three adjacent fluorine atoms (³JHF). The hydroxyl proton (-OH) typically appears as a broad singlet, though it can couple with the methine proton under specific conditions (e.g., in a dry solvent).

¹³C NMR: The carbon NMR spectrum reveals the carbon skeleton. The spectrum will show eight distinct signals: six for the aromatic carbons (four CH and two quaternary carbons, C-I and C-CH(OH)CF₃) and two for the ethanolic side chain. The carbon attached to the iodine (C-I) is expected at a relatively high field (low ppm value) due to the heavy atom effect. The carbinol carbon (-CH(OH)-) will appear as a quartet due to coupling with the three fluorine atoms (²JCF). The trifluoromethyl carbon (-CF₃) will also be a quartet (¹JCF) with a large coupling constant.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. For this compound, the three equivalent fluorine atoms of the CF₃ group will produce a single signal. arizona.edu This signal will be split into a doublet due to coupling with the single vicinal methine proton (³JFH). arizona.edu The chemical shift is typically reported relative to a standard like CFCl₃.

Predicted NMR Data for this compound (Note: Data are predicted based on analogous structures and substituent effects. Solvent: CDCl₃)

¹H NMR
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H 7.20 - 7.90 m -
CH(OH) ~5.10 q ³JHF ≈ 6-8

¹³C NMR

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-C (quaternary) 130 - 145 s -
Ar-CH 125 - 140 s -
C-I ~95 s -
CF₃ ~124 q ¹JCF ≈ 280-290

¹⁹F NMR

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

2D NMR Techniques for Connectivity and Proximity

To confirm the assignments made from 1D NMR spectra and establish the precise bonding network, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. It would show correlations between the methine proton and the adjacent aromatic protons, as well as among the coupled protons within the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the methine proton signal to the carbinol carbon signal and each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. Key correlations would include those from the methine proton to the quaternary aromatic carbon and to the trifluoromethyl carbon. Importantly, long-range correlations from the ¹⁹F nuclei to the carbinol carbon (²JCF) and the carbinol proton (³JFH) can also be observed in specialized experiments, further cementing the structural assignment.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental formula. For C₈H₆F₃IO, the calculated monoisotopic mass is 317.9416 g/mol .

Electron Ionization (EI) mass spectrometry induces predictable fragmentation of the molecule, offering further structural proof. The analysis of these fragmentation pathways provides a molecular fingerprint.

Key Fragmentation Pathways for this compound

m/z (Predicted)Ion FormulaDescription of Loss
318[C₈H₆F₃IO]⁺˙Molecular Ion (M⁺˙)
299[C₈H₅F₂IO]⁺˙Loss of HF
249[C₈H₆IO]⁺Loss of ·CF₃ radical
233[C₇H₄I]⁺Loss of ·CH(OH)CF₃
204[C₈H₅F₃]⁺˙Loss of I and OH (rearrangement)
127[I]⁺Iodine cation
105[C₇H₅O]⁺Benzoyl cation from rearrangement and loss of I, CF₃

The fragmentation is expected to be dominated by the cleavage of the fragile C-C bond adjacent to the aromatic ring and the loss of the stable trifluoromethyl radical.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

While NMR and MS provide definitive structural information in solution and gas phases, X-ray crystallography offers an unparalleled view of the molecule's three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Should a suitable single crystal of this compound be grown, X-ray analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the phenyl ring and the tetrahedral arrangement around the chiral carbon.

Conformation: Determining the preferred rotational orientation (torsion angles) of the phenyl ring relative to the ethanolic side chain.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including hydrogen bonding from the hydroxyl group and potential halogen bonding involving the iodine atom.

Absolute Stereochemistry: For a sample resolved into a single enantiomer, anomalous dispersion effects allow for the unambiguous assignment of the absolute configuration as either (R) or (S). This provides a definitive stereochemical anchor that can be correlated with other techniques.

Although a specific crystal structure for this exact compound is not publicly available in databases like the Crystallography Open Database, the technique remains the gold standard for solid-state structural determination. arizona.educrystallography.netcrystallography.netugr.es

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Enantiomeric Characterization

The presence of a stereocenter at the carbinol carbon means that this compound exists as a pair of non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy is a class of techniques that can distinguish between these enantiomers. cam.ac.uk

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light in the UV-Visible range, corresponding to electronic transitions. The (R) and (S) enantiomers will produce ECD spectra that are perfect mirror images of one another. The aromatic chromophore in the molecule is the primary contributor to the ECD signal.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption in the IR region associated with molecular vibrations. It provides a more complex, fingerprint-like spectrum that is also opposite for the two enantiomers.

For this compound, these techniques are invaluable. By comparing experimentally measured ECD or VCD spectra with spectra predicted from quantum-chemical calculations for a specific (e.g., R) configuration, the absolute stereochemistry of the sample can be determined with high confidence.

Vibrational Spectroscopy (Infrared (IR), Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light, where a small fraction of the light is scattered at different frequencies. It is sensitive to vibrations that cause a change in the polarizability of the molecule, making it effective for analyzing non-polar and symmetric bonds.

The combination of IR and Raman provides a comprehensive vibrational profile of the molecule.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Primary Method
O-HStretch3200 - 3600 (broad)IR
C-H (Aromatic)Stretch3000 - 3100IR, Raman
C-H (Aliphatic)Stretch2850 - 3000IR, Raman
C=C (Aromatic)Stretch1450 - 1600IR, Raman
C-FStretch1100 - 1350 (strong)IR
C-OStretch1000 - 1250IR
C-IStretch500 - 600Raman

The strong, broad O-H stretch in the IR spectrum is characteristic of the alcohol. The very intense C-F stretching bands are a hallmark of the trifluoromethyl group. nist.gov The C-I stretch, being a heavy atom vibration, appears at a low frequency and is often more easily observed by Raman spectroscopy.

Computational Chemistry and Theoretical Studies on 2,2,2 Trifluoro 1 3 Iodo Phenyl Ethanol

Quantum Chemical Calculations (Density Functional Theory (DFT)) for Electronic Structure, Stability, and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and conformational preferences of 2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol. DFT methods provide a robust framework for computing the geometric and electronic properties of molecules with a favorable balance between accuracy and computational cost. chemscene.comacs.org

The stability of different conformers of this compound is determined by locating the minima on the potential energy surface. These calculations typically involve geometry optimization, where the bond lengths, bond angles, and dihedral angles are adjusted to find the most stable arrangement of atoms. For this molecule, the rotational freedom around the C-C bond connecting the phenyl ring and the ethanol (B145695) moiety, as well as the C-O bond of the alcohol group, gives rise to various possible conformers. The relative energies of these conformers can be calculated to identify the most stable structures.

The electronic structure is described by the molecular orbitals and their corresponding energy levels. DFT calculations provide detailed information about the distribution of electron density within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. The presence of the electron-withdrawing trifluoromethyl group and the bulky, polarizable iodine atom significantly influences the electronic distribution across the phenyl ring and the ethanol side chain.

Table 1: Theoretical Conformational Analysis Data

ConformerDihedral Angle (C-C-C-O) (°)Relative Energy (kcal/mol)Dipole Moment (Debye)
1600.002.5
21801.253.1
3-600.002.5

Note: The data in this table is illustrative and based on typical values for similar aromatic alcohols.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry plays a vital role in modeling reaction pathways and analyzing transition states for the synthesis of this compound. A plausible synthetic route involves the reduction of a corresponding ketone, 2,2,2-trifluoro-1-(3-iodophenyl)ethanone. Theoretical modeling can be employed to investigate the mechanism of this reduction, for instance, using a reducing agent like sodium borohydride (B1222165).

By mapping the potential energy surface of the reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the reaction's feasibility and kinetics. DFT calculations can determine the activation energy, which is the energy difference between the reactants and the transition state, a key parameter in predicting reaction rates.

Furthermore, reaction pathway modeling can help in understanding the stereoselectivity of the reduction, predicting which enantiomer of the resulting alcohol is likely to be favored. This is particularly important for chiral molecules like this compound.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a powerful tool to visualize the charge distribution and predict the reactive sites of a molecule. google.comcore.ac.uk The MEP map of this compound would reveal regions of negative potential, typically associated with lone pairs of electrons on the oxygen and fluorine atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, located around the hydrogen atoms of the hydroxyl group and the phenyl ring, indicate sites for nucleophilic attack. The iodine atom, due to the phenomenon of a σ-hole, can also exhibit a region of positive electrostatic potential, making it a potential halogen bond donor.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial in determining the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen atom, indicating its ability to donate electrons. The LUMO, on the other hand, would be expected to be distributed over the phenyl ring and the antibonding orbitals associated with the C-F and C-I bonds, highlighting its electron-accepting character. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability.

Table 2: Frontier Molecular Orbital (FMO) Data

ParameterEnergy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap5.6

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds.

Predictive Modeling of Spectroscopic Properties

Computational methods, particularly DFT, are extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.

For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) spectra. Chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated, providing a detailed picture of the molecule's magnetic environments. These predicted shifts are invaluable for assigning the signals in experimental NMR spectra. chemicalbook.comsigmaaldrich.comspectrabase.com

Similarly, the vibrational frequencies corresponding to the Infrared (IR) and Raman spectra can be computed. nist.govchemicalbook.comresearchgate.net These calculations help in assigning the various vibrational modes of the molecule, such as the O-H stretch, C-F stretches, and aromatic C-H bends. Comparing the calculated vibrational spectrum with the experimental one can confirm the presence of specific functional groups and provide insights into the molecular structure.

Table 3: Predicted Spectroscopic Data

SpectroscopyKey Predicted Peaks
¹H NMR (ppm)7.2-7.8 (aromatic), 5.1 (CH-OH), 4.0 (OH)
¹³C NMR (ppm)140 (C-I), 120-135 (aromatic), 123 (q, CF₃), 72 (q, CH-OH)
IR (cm⁻¹)3400 (O-H stretch), 1270, 1160, 1120 (C-F stretches), 800-900 (aromatic C-H bend)

Note: The data in this table is illustrative and based on typical values for similar compounds.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure and properties of this compound in the solid state and in solution. NCI analysis, often performed using computational tools like the NCI plot, allows for the visualization and characterization of weak interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

In the context of this molecule, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen bonding networks in the crystalline state. The fluorine atoms can also participate in weak C-H···F hydrogen bonds. A significant non-covalent interaction is the halogen bond, where the electropositive region (σ-hole) on the iodine atom can interact with a nucleophilic region of a neighboring molecule.

Understanding these non-covalent interactions is essential for predicting the crystal packing, solubility, and other macroscopic properties of the compound. Computational studies can provide detailed information on the geometry and strength of these interactions.

Applications of 2,2,2 Trifluoro 1 3 Iodo Phenyl Ethanol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

There is currently a lack of specific published research demonstrating the direct use of 2,2,2-Trifluoro-1-(3-iodophenyl)-ethanol as a precursor in the synthesis of well-defined, pharmacologically relevant scaffolds. While its structural motifs are highly relevant to medicinal chemistry, concrete examples of its incorporation into bioactive molecules are not readily found in the literature.

Role in the Development of Advanced Fluorinated Materials

The application of 2,2,2-Trifluoro-1-(3-iodophenyl)-ethanol in the development of advanced fluorinated materials is not described in the available scientific literature. Although fluorinated side chains are crucial for modifying the properties of polymers and other materials, the specific contribution of this compound has not been documented.

Construction of Complex Organoiodine Reagents and Ligands

While the iodo- and trifluoroethanol-substituted phenyl structure suggests potential for the development of novel organoiodine reagents or ligands, there are no specific reports of 2,2,2-Trifluoro-1-(3-iodophenyl)-ethanol being used for this purpose.

Integration into Diversification-Oriented Synthesis Strategies

No specific studies were identified that showcase the integration of 2,2,2-Trifluoro-1-(3-iodophenyl)-ethanol into diversification-oriented synthesis (DOS) strategies for the generation of compound libraries.

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future synthetic strategies for 2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol are expected to move away from traditional methods that may rely on harsh reagents or produce significant waste.

Key areas of development include:

Enzymatic Synthesis : Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. The use of enzymes, such as alcohol dehydrogenases or ketoreductases, can facilitate the asymmetric reduction of the corresponding ketone, 3-iodo-2,2,2-trifluoroacetophenone, to produce enantiomerically pure this compound under mild, aqueous conditions. Research in this area will focus on enzyme discovery and engineering to enhance substrate scope and catalytic efficiency for highly functionalized molecules like this. nih.gov

Catalytic Hydrogenation : The development of more efficient and recyclable catalysts for the hydrogenation of trifluoroacetyl arenes is a significant goal. Industrial processes often utilize catalytic hydrogenation of trifluoroacetic acid derivatives to produce trifluoroethanol. wikipedia.orggoogle.com Adapting these methods using advanced, well-defined catalysts could provide a scalable and atom-economical route to the target alcohol.

Use of Greener Oxidants : For synthetic routes that may involve oxidation steps, the use of environmentally friendly oxidants like hydrogen peroxide (H₂O₂) is a key green chemistry objective. acs.org For instance, if the synthesis proceeds via an oxidation reaction, employing H₂O₂ with an efficient organocatalyst, such as a polyfluoroalkyl ketone, represents a significant improvement over traditional heavy-metal-based oxidants. acs.org

Table 1: Comparison of Synthetic Approaches
ApproachGreen Chemistry Principle(s) AddressedPotential Advantages
Enzymatic ReductionCatalysis, Use of Renewable Feedstocks, Design for DegradationHigh enantioselectivity, mild reaction conditions, reduced waste. nih.gov
Catalytic HydrogenationAtom Economy, CatalysisHigh efficiency, scalability, potential for catalyst recycling. wikipedia.org
Green Oxidants (e.g., H₂O₂)Safer Solvents & Auxiliaries, Inherently Safer ChemistryWater as a byproduct, avoidance of toxic heavy metals. acs.org

Development of Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis have emerged as powerful tools in modern organic synthesis, offering unique reaction pathways under mild conditions, often driven by visible light or electricity. These methods are particularly promising for the synthesis and functionalization of fluorinated compounds.

Photoredox Catalysis : The synthesis of trifluoromethylated alcohols can be achieved through photoredox-mediated reactions. For instance, a copper metallaphotoredox system can be employed for the direct deoxytrifluoromethylation of alcohols, showcasing a novel way to form C(sp³)–CF₃ bonds. nih.gov Another approach involves the use of an acridinium (B8443388) salt as an organophotocatalyst for the β-hydroxytrifluoromethylation of alkenes using sodium trifluoromethanesulfinate (CF₃SO₂Na). organic-chemistry.org These strategies could be adapted for the synthesis of this compound, potentially starting from a styrenyl precursor.

Electrochemical Synthesis : Electrocatalysis provides an oxidant-free and often reagent-free method for conducting chemical transformations. organic-chemistry.org An electrochemical approach has been developed for the trifluoromethylation-formyloxylation of alkenes, using CF₃SO₂Na as the trifluoromethyl radical source in an undivided cell. organic-chemistry.org Furthermore, electrosynthesis is being explored for the direct O-trifluoromethylation of alcohols, presenting an environmentally friendly protocol. chemrevlett.comchemrevlett.com Applying these principles to the synthesis of the target molecule could involve the electrochemical reduction of 3-iodo-2,2,2-trifluoroacetophenone or the electro-carboxylation of a related precursor.

Table 2: Emerging Catalytic Methodologies
MethodologyKey FeaturesPotential Application for Target Compound
Photoredox CatalysisVisible light as energy source, mild conditions, radical pathways. nih.govorganic-chemistry.orgAsymmetric reduction of the ketone; C-H functionalization.
ElectrocatalysisDriven by electricity, often reagent-free, high atom economy. organic-chemistry.orgchemrevlett.comPaired electrolysis for simultaneous reduction and oxidation; cross-coupling reactions.

Exploration of Novel Reactivity Modes for the Iodophenyl-Trifluoroethanol Moiety

The unique combination of the iodophenyl and trifluoroethanol motifs within the same molecule opens avenues for exploring novel reactivity and constructing complex molecular architectures.

Hypervalent Iodine Chemistry : The 3-iodophenyl group can be oxidized to form hypervalent iodine(III) or (V) reagents. These reagents are powerful and selective oxidizing agents and can also act as electrophilic group transfer agents. researchgate.netfrontiersin.org Converting this compound into a cyclic hypervalent iodine reagent, such as a benziodoxolone, could unlock new reactivity for transferring the entire trifluoroethanol-aryl fragment or for mediating unique intramolecular reactions. frontiersin.org

Dual-Functionality Transformations : Future research will likely focus on reactions that simultaneously engage both the iodo and hydroxyl groups. This could involve palladium-catalyzed intramolecular cyclizations to form novel heterocyclic systems, where the alcohol acts as an internal nucleophile.

C-F Bond Activation : While generally considered highly stable, the C-F bonds of the trifluoromethyl group are not inert. Research into the activation of C-F bonds, particularly in the presence of transition metals, is an expanding field. researchgate.net Exploring conditions that could lead to selective C-F bond functionalization of the trifluoromethyl group in this compound would represent a significant advance, allowing for the synthesis of difluoro- or monofluoro-analogs with potentially distinct properties.

Cross-Coupling and Functionalization : The iodophenyl group is a prime substrate for a vast range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Future work will undoubtedly leverage this reactivity to synthesize libraries of analogs where the iodine atom is replaced by various aryl, alkyl, alkynyl, or amino groups, while preserving the critical trifluoroethanol moiety. The development of methods for the trifluoromethylation of aryl triflates also points to the versatility of related fluorinated structures in coupling reactions. rsc.org

Machine Learning and Artificial Intelligence in Reaction Design and Prediction for this Compound Class

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. nih.govresearchgate.net For a compound class like iodophenyl-trifluoroethanols, these computational tools offer several exciting prospects.

Retrosynthetic Analysis and Pathway Design : AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. nih.govyoutube.com By training on vast reaction databases, these models can identify non-intuitive disconnections and suggest optimal starting materials and reaction sequences, potentially accelerating the discovery of new synthetic methods. nih.govyoutube.com

Reaction Condition and Outcome Prediction : ML models are being developed to predict the optimal conditions (catalyst, solvent, temperature, reagents) for a given transformation. nih.gov For the synthesis or subsequent functionalization of this compound, such models could significantly reduce the experimental effort required for optimization. Neural networks can predict the major product of a reaction from a set of reactants, a crucial step in planning viable synthetic steps. nih.govresearchgate.netrsc.org

Predicting Reactivity : Machine learning can be used to build quantitative structure-property relationship (QSPR) models that predict the reactivity of molecules. researchgate.net For instance, models are being developed to predict the reactivity of hypervalent iodine reagents based on their structural features. researchgate.net Such a model could be applied to predict the behavior of novel hypervalent iodine species derived from this compound, guiding their application in synthesis.

Generative Models for Novel Compound Design : Generative AI can design new molecules with desired properties. youtube.com By using this compound as a seed structure, generative models could propose novel analogs with optimized properties (e.g., for biological activity or material science applications) while ensuring synthetic tractability. researchgate.netyoutube.com

Table 3: Applications of AI/ML in Chemical Research
AI/ML ApplicationFunctionImpact on Research
Retrosynthesis PlanningProposes synthetic pathways from target to starting materials. nih.govyoutube.comAccelerates discovery of new and more efficient synthetic routes.
Reaction Outcome PredictionPredicts major products and optimal reaction conditions. nih.govresearchgate.netReduces experimental workload and increases success rate of reactions.
Reactivity PredictionModels the chemical reactivity based on molecular structure. researchgate.netGuides the rational design of experiments and exploration of new reaction modes.
Generative Molecular DesignCreates novel molecular structures with desired properties. researchgate.netyoutube.comFacilitates the discovery of new compounds for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.